molecular formula C12H16F8N2O4 B8133710 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt

1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt

Cat. No.: B8133710
M. Wt: 404.25 g/mol
InChI Key: ZQVLNRCKJUZMPW-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an azetidine ring, a piperidine ring with two fluorine atoms, and is stabilized as a ditrifluoroacetic acid salt. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the piperidine ring and subsequent fluorination. The final step involves the formation of the ditrifluoroacetic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of fluorine atoms makes the compound a candidate for nucleophilic substitution reactions, where other groups can replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities.

Scientific Research Applications

1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential biological activity is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by inhibiting or activating key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azetidin-3-yl)-4-piperidyl methanol ditrifluoroacetic acid salt
  • 3-Azetidin-3-yl-4-methyl-1H-pyrazole ditrifluoroacetic acid salt
  • 3-(4-Hydroxypiperidin-1-yl)azetidines

Uniqueness

1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt is unique due to the presence of both azetidine and piperidine rings, along with the fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its stability as a ditrifluoroacetic acid salt further enhances its utility in different fields.

Properties

IUPAC Name

1-(azetidin-3-yl)-4,4-difluoropiperidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2.2C2HF3O2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;2*3-2(4,5)1(6)7/h7,11H,1-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVLNRCKJUZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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